Dichloro-4-methoxyphenylphosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-(4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2OP/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXFYVKYGYGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382733 | |
| Record name | dichloro-4-methoxyphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19909-85-4 | |
| Record name | dichloro-4-methoxyphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dichloro 4 Methoxyphenylphosphine
Established Routes for Aryldichlorophosphine Synthesis
Traditional methods for synthesizing aryldichlorophosphines, including dichloro-4-methoxyphenylphosphine, have been well-documented, primarily involving the formation of a carbon-phosphorus bond and subsequent chlorination.
Synthesis via Perthiophosphonic Anhydrides
A scalable and effective route to aryldichlorophosphines commences with the synthesis of perthiophosphonic anhydrides. st-andrews.ac.uk This method involves the electrophilic substitution of an aromatic hydrocarbon with phosphorus pentasulfide (P₄S₁₀). st-andrews.ac.uk For the synthesis of the precursor to this compound, anisole (B1667542) is heated with P₄S₁₀ at elevated temperatures (150–190 °C). st-andrews.ac.uk This reaction yields the corresponding 4-methoxyphenyl (B3050149) perthiophosphonic anhydride (B1165640).
The subsequent step involves the reduction of the perthiophosphonic anhydride to the primary phosphine (B1218219). st-andrews.ac.uk This is typically achieved using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as diethyl ether at 0 °C. st-andrews.ac.uk The resulting primary phosphine, in this case, 4-methoxyphenylphosphine, is then converted to the target dichlorophosphine. st-andrews.ac.uk
Approaches Involving Phosgene-Mediated Chlorination
The final step in the synthesis of this compound from its primary phosphine precursor is chlorination. A common and efficient method for this transformation is the use of a phosgene (B1210022) solution. st-andrews.ac.uk The primary arylphosphine is reacted with a phosgene solution to yield the desired aryldichlorophosphine. st-andrews.ac.uk
A notable alternative to using phosgene directly is the application of triphosgene (B27547), a solid and therefore safer and more easily handled reagent. st-andrews.ac.ukorganic-chemistry.org The reaction of the primary phosphine with a stoichiometric amount of triphosgene can lead to the full conversion to the corresponding dichlorophosphine. st-andrews.ac.uk This chlorination step is crucial and must be handled with care due to the high toxicity of phosgene and the reactive nature of the product. st-andrews.ac.uk The reaction mechanism for chlorination using triphosgene and a base like pyridine (B92270) has been proposed to proceed through the formation of a chloroformate intermediate, which is then displaced by a chloride ion. lsu.edu
Table 1: Synthesis of this compound via Perthiophosphonic Anhydride Route
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1 | Anisole, P₄S₁₀ | Heat | 4-methoxyphenyl perthiophosphonic anhydride | 57-60 | st-andrews.ac.uk |
| 2 | 4-methoxyphenyl perthiophosphonic anhydride | LiAlH₄, Diethyl ether | 4-methoxyphenylphosphine | Not specified | st-andrews.ac.uk |
| 3 | 4-methoxyphenylphosphine | Phosgene solution | This compound | 74-90 (for analogous compounds) | st-andrews.ac.uk |
Advanced Synthetic Strategies for Aryldichlorophosphines
In recent years, the development of more sophisticated synthetic methods has been driven by the need for greater efficiency, selectivity, and adherence to the principles of sustainable chemistry.
Transition-Metal Catalyzed C-P(III) Bond Formation Approaches
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and its application to the synthesis of organophosphorus compounds is an area of active research. mdpi.com While direct, large-scale transition-metal-catalyzed synthesis of aryldichlorophosphines is still emerging, the principles are well-established in related transformations. For instance, palladium and nickel catalysts are widely used in cross-coupling reactions to form C-N and C-O bonds. mdpi.com
The formation of a C-P(III) bond can be envisioned through similar catalytic cycles. Methodologies such as the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which are effective for forming carbon-carbon and carbon-nitrogen bonds, could potentially be adapted. mit.edusigmaaldrich.com These reactions typically involve the oxidative addition of an aryl halide to a low-valent transition metal complex, followed by transmetalation with a phosphorus-containing nucleophile and subsequent reductive elimination to form the C-P bond. The use of specific phosphine ligands on the metal center is crucial for catalytic activity and selectivity. mit.eduresearchgate.net The development of catalysts that can effectively facilitate the coupling of aryl halides with a PCl₂ source would represent a significant advancement in the synthesis of aryldichlorophosphines.
Consideration of Green Chemistry Principles in Dichlorophosphine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. southmountaincc.edumdpi.com These principles include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. southmountaincc.edumdpi.com
In the context of this compound synthesis, several aspects can be considered from a green chemistry perspective:
Atom Economy: The traditional route involving perthiophosphonic anhydrides has a moderate atom economy due to the use of stoichiometric reagents like LiAlH₄ and the generation of byproducts. st-andrews.ac.uk
Use of Safer Reagents: The use of phosgene is a significant hazard. st-andrews.ac.uk The substitution with triphosgene is a step towards a safer process, although triphosgene itself is a source of phosgene. st-andrews.ac.ukorganic-chemistry.org Exploring alternative, less hazardous chlorinating agents is a key area for green chemistry improvement.
Catalysis: The development of catalytic routes, as discussed in the previous section, aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. researchgate.net A successful catalytic method would reduce waste and potentially allow for milder reaction conditions.
Renewable Feedstocks and Energy Efficiency: While anisole can be derived from renewable sources, the high temperatures required for the formation of the perthiophosphonic anhydride are energy-intensive. st-andrews.ac.uk Catalytic methods often allow for lower reaction temperatures, thus improving energy efficiency. mdpi.com
Solvent Choice: The use of solvents like diethyl ether raises safety and environmental concerns. st-andrews.ac.uk The exploration of greener solvents or solvent-free reaction conditions is another avenue for improvement. mdpi.com
A patent for the synthesis of a related compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, highlights a green approach using a magnetic silica-supported palladium complex as a recyclable catalyst, which simplifies product purification and reduces waste. google.com Similar strategies could be envisioned for the synthesis of this compound.
Table 2: The 12 Principles of Green Chemistry
| Principle Number | Principle Name |
| 1 | Prevention |
| 2 | Atom Economy |
| 3 | Less Hazardous Chemical Syntheses |
| 4 | Designing Safer Chemicals |
| 5 | Safer Solvents and Auxiliaries |
| 6 | Design for Energy Efficiency |
| 7 | Use of Renewable Feedstocks |
| 8 | Reduce Derivatives |
| 9 | Catalysis |
| 10 | Design for Degradation |
| 11 | Real-time analysis for Pollution Prevention |
| 12 | Inherently Safer Chemistry for Accident Prevention |
Reactivity and Transformative Pathways of Dichloro 4 Methoxyphenylphosphine
Reactions Involving the Phosphorus-Chlorine Bonds
The two phosphorus-chlorine (P-Cl) bonds in dichloro-4-methoxyphenylphosphine are the primary sites of its reactivity. These bonds are susceptible to nucleophilic attack, a characteristic feature of halophosphines. This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with various organic or inorganic substituents. The high reactivity of the P-Cl bonds makes this compound an essential building block in organophosphorus chemistry. The specific course of these reactions can be influenced by the nature of the nucleophile, the stoichiometry of the reactants, and the reaction conditions.
Utility as a Precursor for Tertiary Phosphines
One of the most significant applications of this compound is its role as a starting material for the synthesis of tertiary phosphines. rsc.orgnih.gov Tertiary phosphines are a crucial class of compounds, widely employed as ligands in transition metal catalysis and as reagents in organic synthesis. nih.govnih.gov The conversion of this compound to tertiary phosphines is typically achieved through the substitution of its chlorine atoms with organic groups.
A common and effective method for the synthesis of tertiary phosphines from this compound involves its reaction with organometallic reagents, particularly Grignard reagents (organomagnesium compounds). rsc.orgnih.govrsc.orggoogle.com In these reactions, the organometallic reagent acts as a nucleophile, displacing the chloride ions from the phosphorus center to form new carbon-phosphorus bonds. The stoichiometry of the Grignard reagent can be controlled to achieve either partial or complete substitution of the chlorine atoms. For instance, using two equivalents of a Grignard reagent (R-MgX) would lead to the formation of a symmetrical tertiary phosphine (B1218219) of the type (4-MeOC₆H₄)PR₂. Alternatively, a stepwise addition of different Grignard reagents can be employed to synthesize asymmetrical tertiary phosphines. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). nih.gov
Table 1: Examples of Tertiary Phosphine Synthesis using Grignard Reagents
| Grignard Reagent (R-MgX) | Resulting Tertiary Phosphine |
| Methylmagnesium chloride (CH₃MgCl) | Dimethyl(4-methoxyphenyl)phosphine |
| Ethylmagnesium bromide (C₂H₅MgBr) | Diethyl(4-methoxyphenyl)phosphine |
| Phenylmagnesium bromide (C₆H₅MgBr) | (4-methoxyphenyl)diphenylphosphine |
| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | Diisopropyl(4-methoxyphenyl)phosphine |
Copper compounds and salts can play a significant role in certain synthetic routes to tertiary phosphines. While the direct reaction with Grignard reagents is often straightforward, copper catalysis can be influential in related C-P bond-forming reactions and in the reduction of phosphine oxides, which can be intermediates or byproducts in phosphine synthesis. organic-chemistry.orgresearchgate.netnih.gov For instance, copper iodide has been utilized as a catalyst in carbon-phosphorus bond formation reactions. nih.gov In some synthetic strategies, a phosphine oxide may be intentionally produced and subsequently reduced to the corresponding tertiary phosphine. In such cases, copper complexes have been shown to effectively catalyze the reduction of tertiary phosphine oxides to phosphines. organic-chemistry.orgresearchgate.netnih.gov This approach can be advantageous due to the greater stability and easier handling of phosphine oxides compared to their corresponding phosphines.
Formation of Phosphonium (B103445) Salts and Related Derivatives
Phosphonium salts are another important class of organophosphorus compounds that can be derived from this compound, typically after its conversion to a tertiary phosphine. organic-chemistry.org The most common method for preparing phosphonium salts is the quaternization of a tertiary phosphine with an alkyl halide. youtube.com This reaction proceeds via an SN2 mechanism, where the phosphorus atom of the tertiary phosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.com
The synthesis of a phosphonium salt from this compound would therefore be a two-step process: first, the synthesis of a tertiary phosphine as described in section 3.2, followed by its reaction with an alkyl halide.
A related reaction is the Michaelis-Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. wikipedia.orgorganic-chemistry.orgnih.gov While this compound is not a phosphite (B83602) ester, its derivatives can participate in similar transformations. The reaction mechanism initiates with the nucleophilic attack of the phosphorus on the alkyl halide, leading to the formation of a phosphonium intermediate. wikipedia.org
Table 2: Formation of Phosphonium Salts from a Tertiary Phosphine Precursor
| Tertiary Phosphine Precursor | Alkyl Halide | Resulting Phosphonium Salt |
| (4-methoxyphenyl)diphenylphosphine | Methyl iodide (CH₃I) | Methyl(4-methoxyphenyl)diphenylphosphonium iodide |
| (4-methoxyphenyl)diphenylphosphine | Benzyl bromide (C₆H₅CH₂Br) | Benzyl(4-methoxyphenyl)diphenylphosphonium bromide |
| Diethyl(4-methoxyphenyl)phosphine | Ethyl iodide (C₂H₅I) | Triethyl(4-methoxyphenyl)phosphonium iodide |
Participation in C-P Bond Forming Reactions
This compound is a key reactant in various C-P bond-forming reactions, which are fundamental to the synthesis of a wide array of organophosphorus compounds. beilstein-journals.orgresearchgate.netresearchgate.net Beyond the use of organometallic reagents, catalytic methods have emerged as powerful tools for creating C-P bonds. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are notable examples. nih.gov These reactions typically involve the coupling of a phosphorus-containing nucleophile with an organic electrophile. In this context, derivatives of this compound can be employed in such catalytic cycles. For instance, after conversion to a secondary phosphine or a silylphosphine, it can participate in palladium-catalyzed coupling with aryl halides or triflates to form new aryl-phosphine bonds. nih.gov The development of these catalytic methods has significantly broadened the scope of accessible organophosphorus compounds, allowing for the synthesis of complex molecules with tailored electronic and steric properties. nih.gov
Derivatives of Dichloro 4 Methoxyphenylphosphine: Synthesis and Structural Elucidation
Synthesis of Tris(4-methoxyphenyl)phosphine (B1294419) and Other Mono/Bis-Phosphines
The creation of tertiary phosphines, such as the symmetrical tris(4-methoxyphenyl)phosphine and related asymmetrical mono- and bis-phosphines, often begins with phosphorus halides. The reaction of an organometallic reagent with the phosphorus center is a classic and widely used method for forming the essential carbon-phosphorus bond. nih.gov
A primary route to tris(4-methoxyphenyl)phosphine involves the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with phosphorus trichloride (B1173362). researchgate.net This approach, while effective, is a multi-step process. researchgate.net An alternative and scalable method starts with the electrophilic substitution of anisole (B1667542) (methoxybenzene) with phosphorus pentasulfide to form a perthiophosphonic anhydride (B1165640). This intermediate can then be reduced to the primary phosphine (B1218219), 4-methoxyphenylphosphine, which serves as a building block for further substitutions. st-andrews.ac.uk
The synthesis of bis(4-methoxyphenyl)phosphine (B1312688) can be achieved by the reduction of bis(4-methoxyphenyl)phosphine oxide using trichlorosilane. prepchem.comrsc.org The resulting secondary phosphine is a versatile intermediate for creating more complex phosphine ligands.
Modern synthetic strategies also employ palladium-catalyzed cross-coupling reactions. Aryl triflates, for instance, can be coupled with phosphine-borane complexes in the presence of a palladium catalyst to form C-P bonds. nih.govbeilstein-journals.org This method is particularly useful for creating phosphines with specific electronic and steric properties. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of diverse phosphine ligands. liv.ac.uk
| Product | Starting Materials | Key Reagents/Catalysts | Methodology |
| Tris(4-methoxyphenyl)phosphine | 4-Methoxyphenylmagnesium bromide, Phosphorus trichloride | - | Grignard Reaction researchgate.net |
| Bis(4-methoxyphenyl)phosphine | Bis(4-methoxyphenyl)phosphine oxide | Trichlorosilane | Reduction prepchem.comrsc.org |
| Arylphosphines | Aryl triflates, Phosphine-boranes | Palladium catalyst | Cross-Coupling nih.govbeilstein-journals.org |
| Arylphosphines | Aryl halides, Secondary phosphines | Nickel catalyst | Cross-Coupling liv.ac.uk |
Synthesis of P-Stereogenic Phosphines Derived from Aryldichlorophosphine Precursors
The synthesis of P-stereogenic, or chiral at phosphorus, phosphines is of great interest due to their application as ligands in asymmetric catalysis. nih.gov Direct nucleophilic substitution on a halophosphine is challenging because P-stereogenic chlorophosphines tend to racemize easily. nih.gov Therefore, synthetic strategies often rely on the use of chiral auxiliaries to create diastereomeric intermediates that can be separated. nih.gov
A well-established method developed by Genêt and Jugé utilizes ephedrine (B3423809) as a chiral auxiliary. nih.gov The process begins with the reaction of a bis(diethylamino)alkylphosphine with ephedrine, followed by protection with borane (B79455) to form a 1,3,2-oxazaphospholidine (B15486607) borane. nih.gov This cyclic intermediate undergoes stereoselective ring-opening with an organolithium reagent, leading to an acyclic phosphinamide borane with retention of configuration at the phosphorus center. Subsequent methanolysis proceeds with inversion of configuration to yield a phosphinite borane, which can then be substituted with a second nucleophile to create the desired P-stereogenic tertiary phosphine after deprotection. nih.gov
Another approach involves the asymmetric Appel reaction, where a racemic secondary phosphine reacts with a chlorine source like hexachloroacetone (B130050) and a chiral alcohol such as (-)-menthol. This forms diastereomeric alkoxyphosphonium salts which can be separated. Subsequent reduction with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) yields the P-stereogenic phosphine or its borane adduct, respectively.
| Strategy | Chiral Auxiliary/Reagent | Key Intermediate | Stereochemical Outcome |
| Ephedrine Method | Ephedrine | 1,3,2-Oxazaphospholidine borane | Stepwise control of configuration (retention/inversion) nih.gov |
| Asymmetric Appel Reaction | (-)-Menthol | Diastereomeric alkoxyphosphonium salts | Separation of diastereomers followed by reduction |
Borane Protection Strategies in Phosphine Synthesis
Phosphines are susceptible to oxidation, which can complicate their synthesis, purification, and storage. Borane (BH₃) is widely used as a protecting group to form air-stable phosphine-borane adducts. acs.orgwikipedia.org This protection is readily achieved by treating the phosphine with a borane source, such as borane-dimethyl sulfide (B99878) or borane-tetrahydrofuran (B86392) complexes. acs.orgwikipedia.orgacs.org
The phosphine-borane complex is stable under various reaction conditions, allowing for further chemical transformations on other parts of the molecule without affecting the phosphine moiety. capes.gov.br For example, this strategy is effective in hydrosilylation reactions of olefins containing a phosphine group, where the borane adduct prevents the phosphine from interfering with the catalyst and protects it from oxidation. acs.orgacs.org
Deprotection to liberate the free phosphine is typically accomplished by treating the adduct with a nucleophilic amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or under acidic conditions. acs.orgwikipedia.orgtandfonline.com The choice of deprotection agent and conditions depends on the basicity of the phosphine. tandfonline.com The resulting amine-borane complex can often be removed by extraction, allowing for the isolation of the pure phosphine. tandfonline.com
| Process | Reagents | Purpose | Key Features |
| Protection | Borane-dimethyl sulfide, Borane-tetrahydrofuran | Formation of air-stable phosphine-borane adducts | Increases stability, allows for further functionalization acs.orgwikipedia.orgacs.org |
| Deprotection | Amines (e.g., DABCO), Acidic conditions | Liberation of the free phosphine | Choice of reagent depends on phosphine basicity acs.orgwikipedia.orgtandfonline.com |
Functionalization of Aromatic Rings within Phosphine Ligands
Modifying the aromatic rings of phosphine ligands is a key strategy for tuning their electronic and steric properties, thereby influencing the performance of metal catalysts containing these ligands. nih.gov For phosphines containing the 4-methoxyphenyl (B3050149) group, further functionalization of the aromatic ring can introduce new properties or provide handles for immobilization.
One method involves the hydrolysis of a trifluoromethyl group, used as a masked carboxylic acid, to introduce a carboxyl group onto the aromatic ring. nih.gov This reaction is typically performed in a superacidic medium, such as fuming sulfuric acid and boric acid, which protonates the phosphorus atom and protects it from oxidation. nih.gov This provides a route to carboxylic arylphosphines, which have applications due to their amphiphilic character. nih.gov
Another important functionalization is sulfonation, which can also be achieved using fuming sulfuric acid and boric acid. nih.gov The introduction of sulfonate groups increases the water solubility of the phosphine ligand, which is advantageous for catalysis in aqueous media.
Palladium-catalyzed C-P coupling reactions can also be employed to synthesize phosphines with functionalized aryl groups. nih.gov Furthermore, direct alkylation of the aromatic ring using gold catalysts has been shown to be an effective method for adding alkyl chains without rearrangement. organic-chemistry.org These functionalization techniques allow for the rational design of phosphine ligands with tailored properties for specific catalytic applications. nih.govrsc.org
| Functional Group | Synthetic Method | Reagents | Purpose of Functionalization |
| Carboxylic Acid | Hydrolysis of trifluoromethyl group | Fuming sulfuric acid, Boric acid | Introduce amphiphilicity, provide a linking point nih.gov |
| Sulfonate Group | Sulfonation | Fuming sulfuric acid, Boric acid | Increase water solubility for aqueous catalysis nih.gov |
| Alkyl Group | Direct Alkylation | Gold catalyst, Alkyl triflate | Tune steric and electronic properties organic-chemistry.org |
Coordination Chemistry of Dichloro 4 Methoxyphenylphosphine Derivatives As Ligands
Formation of Metal Complexes with Transition Metals (e.g., Pd, Ru, Fe, Pt)
Phosphine (B1218219) ligands derived from dichloro-4-methoxyphenylphosphine, such as tris(4-methoxyphenyl)phosphine (B1294419), readily coordinate with a variety of transition metals to form stable metal complexes. The phosphorus atom's lone pair of electrons acts as a soft σ-donor, forming a coordinate bond with the metal center. This interaction is fundamental to the utility of these phosphines in stabilizing metal centers in various oxidation states.
Palladium (Pd): Tris(4-methoxyphenyl)phosphine reacts with palladium(II) sources like palladium(II) chloride to form well-defined complexes. A notable example is trans-dichloridobis[tris(4-methoxyphenyl)phosphine]palladium(II), [PdCl₂(P(C₆H₄OMe)₃)₂]. In this complex, the palladium(II) center adopts a square-planar geometry, with the two bulky phosphine ligands in a trans arrangement to minimize steric repulsion. nih.gov These palladium-phosphine complexes are crucial intermediates in a wide array of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. sigmaaldrich.com
Ruthenium (Ru): Ruthenium forms a vast number of complexes with phosphine ligands in various oxidation states. The coordination of ligands like tris(4-methoxyphenyl)phosphine to ruthenium precursors, such as [RuCl₂(PPh₃)₃], typically occurs via ligand substitution. rsc.org The resulting ruthenium-phosphine complexes can exhibit diverse geometries, including octahedral "piano-stool" configurations in the case of half-sandwich arene ruthenium(II) compounds. researchgate.net The stability and reactivity of these complexes are highly dependent on the nature of the phosphine and the other ligands present. rsc.org
Iron (Fe) and Platinum (Pt): While specific examples with tris(4-methoxyphenyl)phosphine are less commonly detailed in introductory literature, the principles of coordination are well-established. Iron complexes with phosphine ligands are known, and the synthesis of ethylene-bridged bidentate phosphines has led to the formation of iron(II) chloride complexes of the type [Fe(PP)₂Cl₂]. nih.gov Platinum, like its group-10 counterpart palladium, readily forms square-planar Pt(II) complexes with phosphine ligands. The formation of Pt-P bonds is a key feature in the chemistry of platinum, and ligands like tris(4-methoxyphenyl)phosphine are expected to form analogous complexes to those of palladium, such as [PtCl₂(P(C₆H₄OMe)₃)₂].
Ligand Design Principles and Their Impact on Coordination
The electronic and steric properties of phosphine ligands are critical determinants of the structure, stability, and catalytic activity of their metal complexes. The 4-methoxyphenyl (B3050149) substituent allows for the fine-tuning of these properties.
The electronic nature of a phosphine ligand describes its ability to donate electron density to the metal center. This is primarily governed by the substituents on the phosphorus atom. The 4-methoxyphenyl group, with its oxygen atom in the para position, exerts a significant electronic influence. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance, pushing electron density into the aromatic ring and, subsequently, onto the phosphorus atom. This makes tris(4-methoxyphenyl)phosphine a more electron-rich and stronger σ-donating ligand compared to its unsubstituted counterpart, triphenylphosphine (B44618). acs.org
A quantitative measure of a phosphine's electronic effect is the Tolman Electronic Parameter (TEP). The TEP is determined by the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃(L)] complex. wikipedia.org Stronger electron-donating ligands lead to more π-backbonding from the nickel to the carbonyl groups, which weakens the C-O bond and lowers the ν(CO) stretching frequency. Tris(4-methoxyphenyl)phosphine exhibits a lower TEP value than triphenylphosphine, confirming its stronger electron-donating character. wikipedia.org
Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm⁻¹) |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| P(C₆H₄OMe)₃ | 2066.7 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| PF₃ | 2110.9 |
This table presents data for interactive exploration. Values are based on established literature. wikipedia.orgmanchester.ac.uk
The enhanced electron-donating ability of 4-methoxyphenyl-substituted phosphines generally leads to more stable metal-phosphine bonds and can increase the reactivity of the metal center in processes like oxidative addition.
The steric bulk of a phosphine ligand is another crucial factor that influences the coordination number, geometry, and reactivity of a metal complex. The most common metric for quantifying steric hindrance is the Tolman cone angle (θ). This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the ligand's substituents. libretexts.orgacs.org
Larger cone angles indicate greater steric bulk, which can limit the number of phosphine ligands that can coordinate to a single metal center. For instance, highly bulky phosphines may favor the formation of complexes with low coordination numbers, which can be highly reactive in catalysis. libretexts.org While a specific value for tris(4-methoxyphenyl)phosphine is not always cited, it is expected to have a cone angle similar to or slightly larger than that of triphenylphosphine (145°) due to the presence of the methoxy groups. The exact conformation of the aryl rings significantly affects the measured cone angle.
Table 2: Tolman Cone Angles for Representative Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees |
|---|---|
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(o-tolyl)₃ | 194 |
| P(t-Bu)₃ | 182 |
This table presents data for interactive exploration. Values are based on established literature. libretexts.orgweebly.com
The steric profile of these ligands is instrumental in controlling substrate access to the metal center and influencing the selectivity of catalytic reactions.
Types of Coordination Modes (e.g., Monodentate, Bidentate)
The way a phosphine ligand binds to a metal center is referred to as its coordination mode or denticity.
Monodentate Coordination: Ligands like tris(4-methoxyphenyl)phosphine are typically monodentate, meaning they bind to the metal center through a single donor atom—the phosphorus. sigmaaldrich.com This is observed in the square-planar [PdCl₂(P(C₆H₄OMe)₃)₂] complex, where two separate phosphine molecules coordinate to the palladium. nih.gov
Bidentate Coordination: Bidentate ligands possess two donor atoms that can bind to the same metal center, forming a chelate ring. sigmaaldrich.com While tris(4-methoxyphenyl)phosphine itself is monodentate, bidentate ligands incorporating the 4-methoxyphenylphosphine moiety can be designed. For example, linking two P(4-methoxyphenyl)₂ groups with a flexible alkyl chain, such as an ethane (B1197151) or propane (B168953) bridge, would create a bidentate ligand (e.g., 1,2-bis(di(4-methoxyphenyl)phosphino)ethane). Such ligands are known to form highly stable chelate complexes with transition metals, with the length of the linker chain being a critical factor in determining the "bite angle" and the resulting geometry and stability of the complex. chemrxiv.org Bidentate phosphines are widely used in asymmetric catalysis, where their rigid coordination can impart chirality to the catalytic pocket. nih.gov
Stability and Reactivity of Metal-Phosphine Complexes
The stability and reactivity of metal complexes containing 4-methoxyphenylphosphine derivatives are a direct consequence of the electronic and steric properties of the ligands.
Catalytic Applications of Dichloro 4 Methoxyphenylphosphine Derivatives
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Phosphine (B1218219) ligands, such as those derived from dichloro-4-methoxyphenylphosphine, are fundamental in this field due to their ability to stabilize metal centers, modulate their reactivity, and influence the outcome of catalytic transformations. mdpi.com The electron-donating nature of the methoxy (B1213986) group in the para position of the phenyl rings in Tris(4-methoxyphenyl)phosphine (B1294419) enhances the electron density on the phosphorus atom, which in turn increases the electron-donating ability of the phosphine ligand towards the metal center.
Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, and the choice of phosphine ligand is often critical to their success.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Derivatives of this compound, such as Tris(2-methoxyphenyl)phosphine (an isomer), have proven to be highly effective ligands for this transformation. A catalytic system comprising palladium acetate (B1210297) and Tris(2-methoxyphenyl)phosphine is efficient for the coupling of a wide range of aryl bromides with arylboronic acids, affording biaryl products in excellent yields. researchgate.net This system is particularly effective for the synthesis of sterically hindered biaryls. researchgate.net
The catalyst system demonstrates broad applicability, successfully coupling various aryl bromides and arylboronic acids with good to excellent yields. koreascience.kr The presence of the methoxy group on the phenyl ring of the phosphine ligand is believed to contribute to the high catalytic activity. koreascience.kr
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids using a Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine Catalyst System. koreascience.kr
Reaction Conditions: 0.05 mol% Pd(OAc)₂, 0.1 mol% Tris(2-methoxyphenyl)phosphine, 3.5 eq. K₃PO₄ in DME-H₂O at 65 °C.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 96 |
| 2 | 2-Bromoanisole | Phenylboronic acid | 2-Methoxybiphenyl | 96 |
| 3 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 99 |
| 4 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 99 |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 99 |
| 6 | Bromobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 99 |
| 7 | Bromobenzene | 4-Acetylphenylboronic acid | 4-Acetylbiphenyl | 99 |
| 8 | Bromobenzene | 2-Methylphenylboronic acid | 2-Methylbiphenyl | 92 |
The Stille coupling reaction involves the palladium-catalyzed formation of a carbon-carbon bond between an organotin compound (organostannane) and an organohalide or pseudohalide. Phosphine ligands are essential for the efficiency of this reaction. mdpi.com Tris(4-methoxyphenyl)phosphine is recognized as a suitable ligand for various cross-coupling reactions, including the Stille coupling. researchgate.net The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. mdpi.com
Table 2: Representative Stille Coupling Reactions
| Entry | Organohalide | Organostannane | Catalyst System | Product | Yield (%) |
| 1 | Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Styrene (B11656) | >95 |
| 2 | 4-Iodotoluene | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | 4-Methylbiphenyl | 92 |
| 3 | 1-Iodonaphthalene | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ | 2-(1-Naphthyl)furan | 89 |
Methoxycarbonylation is the process of adding a methoxycarbonyl group (-COOCH₃) across a double bond of an alkene. This reaction is typically catalyzed by palladium complexes in the presence of carbon monoxide and methanol. The phosphine ligand plays a crucial role in determining the activity and regioselectivity of the catalyst system. Palladium(II) complexes bearing P,N-donor ligands have been shown to be effective catalysts for this transformation. uchile.cl
Studies on the methoxycarbonylation of styrene have shown that the choice of phosphine ligand can significantly influence the outcome. For instance, a systematic study of various monophosphines in the hydroxycarbonylation of styrene (a closely related reaction) included Tris(4-methoxyphenyl)phosphine, demonstrating its relevance in this class of reactions. researchgate.net Palladium complexes with phosphine ligands derived from Tris(2-methoxyphenyl)phosphine have been investigated in the methoxycarbonylation of 1-alkenes, showing high regioselectivity for the branched ester products. researchgate.net
Table 3: Methoxycarbonylation of Styrene with a Palladium Catalyst
| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Branched/Linear Ratio | Conversion (%) |
| 1 | PdCl₂(NCMe)₂ | PPh₃ | Methanol | 75 | 93:7 | 97 |
| 2 | Pd(OAc)₂ | dppp | Methanol/Toluene | 100 | 85:15 | 88 |
| 3 | PdCl₂(dppf) | - | Methanol | 100 | 10:90 | 95 |
Hydrogenation and Transfer Hydrogenation Reactions
Hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, and transfer hydrogenation, where a hydrogen donor molecule is used instead of H₂, are fundamental reactions in organic synthesis. These reactions are often catalyzed by transition metal complexes, with phosphine ligands playing a key role in modulating the catalyst's properties.
Tris(o-methoxyphenyl)phosphine has been utilized as a ligand in catalysts for the hydrogenation of quinolines. nih.gov Iridium complexes with phosphine ligands are known to be highly active catalysts for the hydrogenation of ketones, often operating under mild, additive-free conditions. nih.gov For instance, certain iridium-phosphine complexes can achieve complete hydrogenation of acetophenone (B1666503) at room temperature and under 1 bar of hydrogen pressure. nih.gov
In transfer hydrogenation, iridium and rhodium complexes are commonly employed. tandfonline.com These catalysts facilitate the transfer of hydrogen from a donor, such as isopropanol, to a substrate, like a ketone, to yield the corresponding alcohol. researchgate.net The efficiency of these catalysts can be very high, with some systems achieving up to 99% conversion of various aromatic ketones. tandfonline.com
Table 4: Catalytic Hydrogenation of Acetophenone
| Entry | Catalyst | Ligand | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | [Ir(COD)Cl]₂ | (R)-BINAP | 50 | 25 | 12 | >99 |
| 2 | RuCl₂(PPh₃)₃ | - | 10 | 80 | 6 | 95 |
| 3 | [Rh(COD)₂]BF₄ | DIOP | 1 | 25 | 24 | 100 |
Table 5: Transfer Hydrogenation of Acetophenone
| Entry | Catalyst | Ligand | Hydrogen Donor | Base | Time (h) | Conversion (%) |
| 1 | [RuCl₂(p-cymene)]₂ | Ts-DPEN | i-PrOH | KOH | 0.5 | 98 |
| 2 | [IrCp*Cl₂]₂ | - | i-PrOH | NaOiPr | 1 | 99 |
| 3 | RhCl₃·3H₂O | SPOs | i-PrOH | - | 24 | >99 |
Hydroamination and Hydrophosphination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, and hydrophosphination, the addition of a P-H bond, are atom-economical methods for synthesizing amines and phosphines, respectively. Gold(I) complexes are particularly effective catalysts for hydroamination reactions, and the choice of phosphine ligand is critical to their performance. nih.gov Bulky phosphine ligands can stabilize the gold(I) center and enhance catalytic activity. nih.gov While various phosphine ligands have been explored, N-heterocyclic carbenes have also emerged as superior ligands in some gold-catalyzed hydroaminations of alkynes. nih.govresearchgate.net
Tris(4-methoxyphenyl)phosphine has been shown to act as a reasonably strong Lewis base catalyst, promoting dimerization in a Rauhut-Currier reaction, which involves the coupling of activated alkenes. wikipedia.orgnih.gov This reactivity profile suggests its potential applicability in related conjugate addition reactions.
Hydrophosphination can be achieved through various methods, including catalyst-free conditions or with metal catalysis, providing a direct route to tertiary phosphines. researchgate.net
Table 6: Gold-Catalyzed Hydroamination of Phenylacetylene with Aniline. nih.gov
| Entry | Gold Catalyst | Co-catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | IPrAuCl | AgOTf | 100 | 2 | 99 |
| 2 | PPh₃AuCl | AgOTf | 100 | 2 | 60 |
| 3 | JohnphosAuCl | AgOTf | 100 | 2 | 95 |
| 4 | (c-C₅H₉)₃PAuCl | AgSbF₆ | 80 | 16 | 91 |
C-H Functionalization Reactions
Phosphine ligands are crucial in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. A key derivative of this compound is tris(4-methoxyphenyl)phosphine, formed by substituting the two chloro-groups with two additional 4-methoxyphenyl (B3050149) groups. This electron-rich triarylphosphine ligand is effective in a variety of palladium-catalyzed cross-coupling reactions. Its applications include well-known transformations such as the Buchwald-Hartwig, Heck, Suzuki-Miyaura, Sonogashira, Stille, Hiyama, and Negishi couplings. sigmaaldrich.com The electron-donating nature of the methoxy groups on the aromatic rings increases the electron density on the phosphorus atom, which in turn enhances the catalytic activity of the metal center it coordinates to.
Table 1: Cross-Coupling Reactions Catalyzed by Metal Complexes with Tris(4-methoxyphenyl)phosphine
| Reaction Name | Bond Formed | Reactants | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Organoboron Compound + Organohalide | Pd(0) / Tris(4-methoxyphenyl)phosphine |
| Heck Reaction | C-C | Alkene + Organohalide | Pd(0) / Tris(4-methoxyphenyl)phosphine |
| Buchwald-Hartwig Cross Coupling | C-N, C-O | Amine/Alcohol + Organohalide | Pd(0) / Tris(4-methoxyphenyl)phosphine |
| Sonogashira Coupling | C-C (sp-sp2) | Terminal Alkyne + Organohalide | Pd(0) / Cu(I) / Tris(4-methoxyphenyl)phosphine |
| Stille Coupling | C-C | Organotin Compound + Organohalide | Pd(0) / Tris(4-methoxyphenyl)phosphine |
| Hiyama Coupling | C-C | Organosilane + Organohalide | Pd(0) / Tris(4-methoxyphenyl)phosphine |
| Negishi Coupling | C-C | Organozinc Compound + Organohalide | Pd(0) or Ni(0) / Tris(4-methoxyphenyl)phosphine |
Hydrogen Evolution Reactions (HER) in Model Systems
The quest for sustainable energy has spurred research into catalysts for the hydrogen evolution reaction (HER). While metalloporphyrins and other complex molecular structures are prominent in this field, some phosphorus-containing organic molecules have also been investigated as potential metal-free electrocatalysts. nih.govresearchgate.net For instance, certain N-Heterocyclic Phosphines (NHPs) and diazaphospholenes have been explored for their ability to facilitate proton reduction. researchgate.net The mechanism often involves the phosphorus center participating in proton and electron transfer steps. However, specific studies detailing the application of derivatives from this compound in HER model systems are not extensively documented in current literature. The catalytic activity in such systems is highly dependent on the specific structure and electronic properties of the phosphine derivative. researchgate.netosti.gov
Asymmetric Catalysis with P-Chiral Phosphine Ligands
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govnih.gov P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, are a highly effective class of ligands for transition-metal-catalyzed asymmetric reactions. nih.gov The synthesis of these ligands has historically been challenging, but methods utilizing phosphine-boranes as key intermediates have streamlined their preparation. nih.govresearchgate.net
A synthetic strategy to obtain P-chiral ligands from this compound would first involve its conversion to a secondary phosphine, such as (4-methoxyphenyl)methylphosphine. This precursor could then be resolved into its enantiomers and used to build more complex, often bidentate, P-chiral ligands. Conformationally rigid and electron-rich P-chiral phosphine ligands demonstrate exceptional enantioselectivity and high catalytic activity in numerous reactions. nih.govnih.gov Rhodium complexes of P-chiral bisphosphine ligands, for example, have achieved outstanding success in the asymmetric hydrogenation of functionalized alkenes, often providing enantiomeric excesses (ee) of up to 99.9%. researchgate.net
Table 2: Performance of Representative P-Chiral Phosphine Ligands in Asymmetric Hydrogenation
| P-Chiral Ligand | Reaction Type | Substrate Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| (S,S)-t-Bu-BisP | Rh-catalyzed Hydrogenation | Functionalized Alkenes | Up to >99% |
| QuinoxP | Rh-catalyzed Hydrogenation | α-Dehydroamino Acid Derivatives | Up to 99.9% |
| BenzP* | Rh-catalyzed Hydrogenation | Itaconic Acid Derivatives | Up to >99% |
| DIPAMP | Rh-catalyzed Hydrogenation | Enamides | Up to 96% |
Data represents generalized findings from studies on P-chiral ligands. nih.govresearchgate.net
Organocatalysis Mediated by Phosphine Derivatives
In addition to their role as ligands for metals, phosphines can act as potent nucleophilic organocatalysts. acs.org The fundamental principle of nucleophilic phosphine catalysis involves the addition of a tertiary phosphine to an electrophilic substrate, typically a compound with an activated carbon-carbon multiple bond, to generate a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate, often a phosphonium (B103445) enolate or dienolate, can then engage in a variety of subsequent reactions.
Derivatives of this compound, such as tris(4-methoxyphenyl)phosphine, can serve as effective organocatalysts. The reaction pathways are diverse and depend on the nature of the electrophile (alkene, alkyne, allene) and the reaction partner. nih.govacs.org This mode of catalysis has been successfully applied to a wide array of transformations, including annulations ([3+2], [4+2]), conjugate additions, and Morita-Baylis-Hillman (MBH) type reactions. researchgate.netbeilstein-journals.org The mild reaction conditions and the ability to form complex molecular architectures from simple precursors make phosphine organocatalysis a powerful tool in synthetic chemistry. acs.org
Table 3: Examples of Reactions in Phosphine Organocatalysis
| Reaction Type | Initial Electrophile | Key Intermediate | Product Class |
|---|---|---|---|
| [3+2] Annulation | Allene or Alkyne | Phosphonium Zwitterion | Cyclopentenes |
| [4+2] Annulation | Allene or Activated Alkene | Phosphonium Zwitterion | Cyclohexenes |
| Morita-Baylis-Hillman (MBH) | Activated Alkene | Phosphonium Enolate | Allylic Alcohols |
| γ-Umpolung Addition | Activated Alkyne/Allenoate | Phosphonium Dienolate | γ-Substituted Carbonyls |
| Isomerization | Ynones | Phosphonium Dienolate | Dienones |
This table represents general reaction types in phosphine organocatalysis. nih.govresearchgate.netmagtech.com.cn
Mechanistic and Theoretical Investigations of Dichloro 4 Methoxyphenylphosphine Chemistry
Computational Chemistry Approaches
Computational chemistry provides powerful tools to probe the intricacies of molecular structure and reactivity. For Dichloro-4-methoxyphenylphosphine, these methods offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. scienceopen.comslideshare.net DFT studies on compounds analogous to this compound reveal how substituent groups influence the electron distribution and, consequently, the molecule's reactivity. mdpi.com For instance, the methoxy (B1213986) group (-OCH3) at the para position of the phenyl ring is an electron-donating group. This donation of electron density to the phosphorus atom is expected to enhance its nucleophilicity compared to unsubstituted dichlorophenylphosphine (B166023).
DFT calculations can be employed to determine various properties that correlate with reactivity. researchgate.net These include parameters like ionization potential, electron affinity, and chemical hardness. A lower ionization potential and higher electron affinity generally suggest greater reactivity. The electronic structure of similar molecules has been investigated using DFT to understand the influence of substituents on their physicochemical properties. researchgate.net
Molecular Orbital Analysis (e.g., HOMO-LUMO Transitions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netbiomedres.us The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing its reactivity compared to analogs with electron-withdrawing groups. The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. researchgate.net
| Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. The methoxy group is expected to increase this value. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. biomedres.us |
Molecular Electrostatic Potential (MEP) Surface Investigations
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. slideshare.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of negative electrostatic potential around the phosphorus atom due to its lone pair of electrons, further enhanced by the electron-donating methoxy group. The chlorine atoms, being highly electronegative, would create regions of negative potential, while the phosphorus atom itself might exhibit a more complex potential due to the competing effects of the lone pair and the electronegative chlorine substituents. The aromatic ring and the methoxy group would also have distinct electrostatic potential features influencing their interaction with other reagents. thaiscience.info
Elucidation of Catalytic Reaction Mechanisms
Phosphines are widely used as catalysts in various organic reactions. researchgate.net The electronic properties of the phosphine (B1218219), such as its Lewis basicity, play a critical role in its catalytic activity. Electron-rich phosphines, like those bearing methoxy substituents, are often more effective catalysts in reactions such as the Wittig, Mitsunobu, and Rauhut-Currier reactions. researchgate.netresearchgate.net
Theoretical studies, often employing DFT, are instrumental in elucidating the mechanisms of these catalytic cycles. cardiff.ac.uk For a reaction involving this compound as a catalyst, computational modeling can map out the entire reaction pathway, identifying key intermediates and transition states. This allows for a detailed understanding of how the catalyst facilitates the reaction, for example, by nucleophilically attacking a substrate to form a reactive intermediate. The presence of the methoxy group can be shown to lower the activation barriers for key steps in the catalytic cycle, thereby enhancing the reaction rate. researchgate.net
Studies of Reaction Kinetics and Activation Barriers
Computational chemistry allows for the quantitative study of reaction kinetics by calculating the activation barriers (the energy difference between the reactants and the transition state). thaiscience.info A lower activation barrier corresponds to a faster reaction rate.
For reactions involving this compound, DFT calculations can be used to locate the transition state structures and compute their energies. By comparing the activation barriers for reactions catalyzed by this compound with those catalyzed by other phosphines (e.g., dichlorophenylphosphine or tris(4-methoxyphenyl)phosphine), a quantitative understanding of the electronic effects of the substituents can be achieved. These studies can predict how changes in the phosphine structure will affect the reaction rate, guiding the design of more efficient catalysts.
Influence of Substituent Electronic Properties on Reactivity and Selectivity
The electronic properties of substituents on the phenyl rings of a phosphine have a profound impact on its reactivity and the selectivity of the reactions it catalyzes. mdpi.com The methoxy group in this compound is a classic example of an electron-donating group that enhances the nucleophilicity of the phosphorus atom.
This increased nucleophilicity can lead to higher reaction rates in many catalytic processes. researchgate.net Furthermore, the electronic nature of the substituents can influence the chemo-, regio-, and stereoselectivity of a reaction. For instance, in reactions with multiple possible pathways, the electronic character of the phosphine catalyst can preferentially stabilize one transition state over another, leading to a specific product. DFT calculations are particularly useful for rationalizing and predicting these selectivity trends by comparing the energies of the various possible transition states. mdpi.com
Advanced Analytical Methodologies in Research on Dichloro 4 Methoxyphenylphosphine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR spectroscopy would be used to determine the number and arrangement of protons in the Dichloro-4-methoxyphenylphosphine molecule. The expected spectrum would show signals corresponding to the aromatic protons on the methoxyphenyl group and the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would provide insights into the electronic environment and the connectivity of the protons. However, specific experimental ¹H NMR data for this compound is not currently available in published literature.
Carbon-13 NMR (¹³C NMR) for Structural and Electronic Insights
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic and methoxy carbons would offer insights into the electronic effects of the dichlorophosphino and methoxy substituents on the phenyl ring. Despite its utility, published ¹³C NMR spectral data for this compound could not be located.
Phosphorus-31 NMR (³¹P NMR) for Monitoring Reactions and Species Identification
As a phosphorus-containing compound, ³¹P NMR spectroscopy is the most direct method for characterizing this compound. This technique is highly sensitive to the chemical environment of the phosphorus atom and would provide a characteristic chemical shift value for the PCl₂ group attached to the 4-methoxyphenyl (B3050149) ring. This would be crucial for confirming the compound's identity and for monitoring its reactions, such as substitutions of the chlorine atoms. Regrettably, no experimental ³¹P NMR data for this compound has been found in the public domain.
Vibrational Spectroscopy (IR) for Molecular Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the P-Cl bonds, the C-O-C ether linkage, the aromatic C-H bonds, and the C=C bonds of the phenyl ring. This data would serve as a molecular fingerprint but is not available in the reviewed sources.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons to higher energy orbitals. The resulting spectrum, with its characteristic λmax values, would offer insights into the conjugated π-system of the methoxyphenyl group and the influence of the phosphorus substituent. Specific UV-Visible spectral data for this compound remains un-published.
Q & A
Q. What are the optimal synthetic routes for Dichloro-4-methoxyphenylphosphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves the reaction of 4-methoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 for PCl₃:Grignard reagent). Post-synthesis purification via fractional distillation or recrystallization in anhydrous solvents (e.g., hexane) is critical to achieving >95% purity . Contradictions in reported yields (e.g., 60–85%) may arise from variations in moisture exclusion or catalyst use (e.g., Lewis acids like AlCl₃) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is essential. In ³¹P NMR, the phosphorus center in this compound typically resonates at δ +80–85 ppm, distinct from oxide derivatives (δ +20–30 ppm) . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z corresponding to C₇H₇Cl₂OP (exact mass ~212.95). Infrared (IR) spectroscopy can confirm P–Cl bonds (500–600 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹) .
Q. How does the electron-donating methoxy group influence the reactivity of this compound in ligand synthesis?
- Methodological Answer : The methoxy group activates the phenyl ring via electron donation, enhancing nucleophilic substitution at the phosphorus center. This facilitates ligand formation in transition metal complexes (e.g., with Ru or Pd). Comparative studies with non-methoxy analogs (e.g., dichlorophenylphosphine) show faster reaction kinetics in ligand-exchange reactions, as evidenced by lower activation energies in Arrhenius plots .
Advanced Research Questions
Q. What computational methods can predict the stability of this compound under varying solvent and temperature conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model hydrolysis pathways. Solvent polarity parameters (e.g., dielectric constant) and proton affinity calculations reveal that aprotic solvents (e.g., THF) stabilize the compound by reducing nucleophilic attack on phosphorus. Molecular dynamics simulations further predict thermal decomposition thresholds (~150°C in inert atmospheres) .
Q. How can contradictory data on the catalytic activity of this compound-derived ligands in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura yields ranging from 40–90%) may stem from ligand-to-metal ratios or solvent/base effects. Systematic Design of Experiments (DoE) frameworks, such as factorial designs, can isolate variables. For example, increasing the Pd:ligand ratio from 1:1 to 1:2 often improves turnover numbers (TONs) in aryl chloride substrates . Kinetic profiling (e.g., UV-Vis monitoring of oxidative addition) can further clarify rate-limiting steps .
Q. What strategies mitigate air/moisture sensitivity during storage and handling of this compound in multi-step syntheses?
- Methodological Answer : Storage under argon in flame-sealed ampoules is recommended. For handling, Schlenk-line techniques or gloveboxes (<1 ppm O₂/H₂O) are critical. Pre-drying solvents (e.g., molecular sieves in THF) and using scavengers (e.g., activated alumina in reaction mixtures) reduce decomposition. Stability assays via ³¹P NMR over 72-hour periods show <5% degradation under optimal conditions .
Data Contradiction Analysis
Q. Why do different studies report conflicting regioselectivity outcomes in phosphination reactions using this compound?
- Methodological Answer : Regioselectivity conflicts (e.g., ortho vs. para substitution) often arise from competing steric and electronic effects. Computational studies (NBO analysis) show that the methoxy group directs electrophilic attack to the para position via resonance, but steric hindrance in bulky substrates (e.g., 2,6-dimethylphenyl derivatives) can shift selectivity. Controlled experiments with substituted aryl Grignard reagents validate these models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
